Alpha-Tocopherol

Descripción general

Descripción

Alpha-Tocopherol is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols. These compounds are known for their distinctive antioxidant activities, which help protect cells from the damaging effects of free radicals. The most biologically active form of this compound is this compound, which is recognized to meet human nutritional requirements .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Tocopherol can be synthesized through several chemical processes. One common method involves the condensation of trimethylhydroquinone with isophytol under acidic conditions to produce this compound. This reaction typically requires a catalyst such as zinc chloride or boron trifluoride .

Industrial Production Methods: Industrial production of this compound often involves the extraction of tocopherols from vegetable oils, followed by purification processes. The tocopherols are then esterified to produce more stable forms like alpha-tocopheryl acetate, which is commonly used in supplements and skincare products .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Tocopherol primarily undergoes oxidation and reduction reactions due to its antioxidant properties. It can donate a hydrogen atom to neutralize free radicals, forming a tocopheroxyl radical in the process .

Common Reagents and Conditions:

Oxidation: this compound reacts with reactive oxygen species, such as peroxyl radicals, to form stable products.

Reduction: The tocopheroxyl radical can be reduced back to tocopherol by other antioxidants like Vitamin C.

Major Products: The major products formed from these reactions include tocopheroxyl radicals and various oxidized derivatives of tocopherol .

Aplicaciones Científicas De Investigación

Alpha-Tocopherol has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.

Biology: Studied for its role in protecting cell membranes from oxidative damage.

Medicine: Investigated for its potential in preventing chronic diseases such as cardiovascular disease and cancer.

Industry: Utilized in food preservation to extend shelf life by preventing lipid oxidation

Mecanismo De Acción

Alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby protecting polyunsaturated fatty acids in cell membranes from oxidative damage. This action helps maintain cell membrane integrity and function . Additionally, this compound has roles in anti-inflammatory processes, inhibition of platelet aggregation, and enhancement of immune function .

Comparación Con Compuestos Similares

Tocopherols: Alpha, beta, gamma, and delta-tocopherols.

Tocotrienols: Alpha, beta, gamma, and delta-tocotrienols.

Alpha-Tocopherol stands out due to its potent antioxidant properties and its ability to integrate into cell membranes, providing robust protection against oxidative stress.

Actividad Biológica

Alpha-tocopherol, a form of vitamin E, is recognized for its significant biological activities, primarily as an antioxidant and its role in cellular functions. This article delves into the various aspects of this compound's biological activity, including its mechanisms, effects on health, and findings from key studies.

Antioxidant Properties

this compound is a potent lipophilic antioxidant that protects cell membranes from oxidative damage by neutralizing free radicals. Its ability to donate hydrogen atoms helps prevent lipid peroxidation, which is crucial in maintaining cellular integrity and function .

Gene Regulation

Research indicates that this compound may influence gene expression related to inflammation and cell proliferation. It has been shown to modulate the activity of several cytochrome P450 enzymes in the liver, impacting drug metabolism and detoxification processes . Additionally, studies suggest that this compound can enhance the expression of genes involved in antioxidant defense mechanisms .

Health Implications

Cancer Prevention

The this compound, Beta-Carotene Cancer Prevention (ATBC) Study provides substantial evidence regarding the role of this compound in cancer prevention. Conducted with 29,133 male smokers, the study found that daily supplementation of 50 mg of this compound significantly reduced the incidence of prostate cancer by 32% compared to non-recipients . Conversely, beta-carotene supplementation was associated with an increased risk of lung cancer .

Cardiovascular Health

Epidemiological studies have linked higher dietary intake of this compound with reduced risk of cardiovascular diseases. The SENECA study indicated a 30-40% lower incidence of heart disease among individuals with high vitamin E intake from both diet and supplements . This protective effect is attributed to its antioxidant properties and potential anti-inflammatory actions.

ATBC Study Overview

- Participants: 29,133 male smokers aged 50-69 years

- Intervention: Daily supplementation of:

- This compound (50 mg)

- Beta-carotene (20 mg)

- Duration: 5-8 years

- Findings:

Biological Activity Assessment

A study evaluating the biological activity of various tocopherols found that:

- d-alpha-tocopherol was rated at 80% activity compared to d,l-alpha-tocopheryl acetate set at 100%.

- Other tocopherols displayed significantly lower activities, indicating the superior efficacy of this compound .

Data Table: Biological Activities of Tocopherols

| Tocopherol Type | Biological Activity (%) |

|---|---|

| d,l-alpha-tocopheryl acetate | 100 |

| d-alpha-tocopherol | 80 |

| d-beta-tocopherol | 45 |

| d-gamma-tocopherol | 13 |

| d-delta-tocopherol | <0.4 |

Propiedades

IUPAC Name |

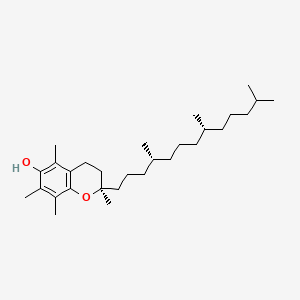

(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21?,22?,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UQIPPQJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.